1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromo-4-nitrophenyl ethanone with sodium azide under acidic conditions to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted phenyl ethanones
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
- 1-[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
- 1-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
- 1-[2-Iodo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Uniqueness: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[2-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
CDGODHKGUGABIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Br |
Origin of Product |
United States |
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